molecular formula C18H15N5O2 B10894202 6-(furan-2-yl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10894202
M. Wt: 333.3 g/mol
InChI Key: UWUSLWFRGHIEDM-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple heteroatoms, including nitrogen and oxygen, which contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess diphosphorus pentasulfide in anhydrous toluene . The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The heterocyclic structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of heteroatoms and ring structures, which confer distinct reactivity and potential biological activity

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H15N5O2/c1-11-16-12(18(24)21-15-7-3-4-8-19-15)10-13(14-6-5-9-25-14)20-17(16)23(2)22-11/h3-10H,1-2H3,(H,19,21,24)

InChI Key

UWUSLWFRGHIEDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC=N4)C

Origin of Product

United States

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